molecular formula C5H3I2NO B1323145 2,5-Diiodopyridin-3-ol CAS No. 1142191-68-1

2,5-Diiodopyridin-3-ol

Cat. No. B1323145
CAS RN: 1142191-68-1
M. Wt: 346.89 g/mol
InChI Key: KBCHEVMYCWFQJF-UHFFFAOYSA-N
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Description

2,5-Diiodopyridin-3-ol is not directly mentioned in the provided papers, but we can infer some information based on related compounds. Pyridine derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and applications in various fields of chemistry and pharmacology. The papers provided discuss various pyridine derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be somewhat related to the analysis of 2,5-Diiodopyridin-3-ol.

Synthesis Analysis

The synthesis of pyridine derivatives can involve multistep reactions starting from commercially available substrates. For instance, the synthesis of 5,6-dihalo-3-hydroxypyridines is described as starting from 2-hydroxy-5-nitropyridine and involves the use of furfurylamine in a novel two-step process . Similarly, a new synthetic strategy for 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl via a six-step sequence is reported, which includes a Buchwald-Hartwig amination reaction . These methods could potentially be adapted for the synthesis of 2,5-Diiodopyridin-3-ol by substituting the appropriate halogenating agents and starting materials.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, a novel phthalide derivative's structure was determined to crystallize in a monoclinic space group with specific unit-cell parameters . The geometrical parameters obtained from XRD studies and the calculated values from DFT methods are typically in good agreement . These techniques could be applied to determine the molecular structure of 2,5-Diiodopyridin-3-ol.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including bromination , amination , and isomerization . The selective synthesis of brominated bipyridines and the photochemical E (trans) to Z (cis) isomerization of chloro-methylpyridine derivatives are examples of chemical reactions that these compounds can participate in. These reactions are important for modifying the chemical structure and properties of the compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as vibrational frequencies, HOMO-LUMO energies, and thermodynamic properties, are often studied using DFT calculations and spectroscopic methods . For instance, the vibrational frequencies and electronic properties of 2-Amino-3-bromo-5-nitropyridine were obtained by DFT/B3LYP calculations . The stability and charge delocalization of the molecules can be studied by Natural Bond Orbital (NBO) analysis, and their potential as Non-Linear Optical (NLO) materials can be evaluated by computing hyperpolarizability and dipole moment . These analyses provide insights into the reactivity and potential applications of the compounds.

Scientific Research Applications

Below are some insights from research on compounds related to "2,5-Diiodopyridin-3-ol":

Metabolic Fate of Polyphenols

Studies on the metabolism of flavan-3-ols (structurally distinct but relevant for understanding the metabolism of complex organic compounds) show how such substances are processed in the human body. The research highlights the identification of metabolic products in plasma, urine, and feces, shedding light on the bioavailability and biotransformation pathways of these compounds (Wiese et al., 2015).

Pharmacological Profile of Chlorogenic Acid

The pharmacological review of Chlorogenic Acid (CGA), a phenolic compound, provides a comprehensive understanding of its therapeutic roles and biological effects. CGA exhibits antioxidant, antibacterial, anti-inflammatory, and other beneficial activities, indicating the potential of phenolic compounds in therapeutic applications (Naveed et al., 2018).

Drug Delivery of Oligonucleotides

Research on the drug delivery of oligonucleotides using peptides presents insights into the strategies for enhancing the delivery and therapeutic efficacy of complex molecular structures. This study explores various peptides used as drug delivery vehicles, emphasizing the pharmaceutical potential of such delivery systems (Lochmann et al., 2004).

Toxicology and Mutagenicity of Herbicides

A scientometric review focusing on the toxicology and mutagenicity of 2,4-D herbicide offers a broad perspective on the environmental and health implications of chemical compounds. While not directly related to "2,5-Diiodopyridin-3-ol", this review provides a context for understanding the broader implications of chemical compounds on health and the environment (Zuanazzi et al., 2020).

properties

IUPAC Name

2,5-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCHEVMYCWFQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634057
Record name 2,5-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodopyridin-3-ol

CAS RN

1142191-68-1
Record name 2,5-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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